"in vitro evaluation of 6-Chloro-N,N-diethylnicotinamide"
"in vitro evaluation of 6-Chloro-N,N-diethylnicotinamide"
Technical Whitepaper: In Vitro Evaluation of 6-Chloro-N,N-diethylnicotinamide
Executive Summary & Chemical Context
This technical guide outlines the rigorous in vitro evaluation strategy for 6-Chloro-N,N-diethylnicotinamide , a structural analog of the respiratory stimulant Nikethamide (Coramine).[1] In drug development, this compound typically appears in two contexts:
-
Process-Related Impurity (PRI): A halogenated byproduct formed during the synthesis of Nikethamide or Nicotinamide derivatives.[1]
-
Pharmacological Analog: A designed lead compound where the chlorine atom at the C6 position is intended to block metabolic oxidation, potentially extending half-life (
).[1][2]
Scientific Rationale: The introduction of a chlorine atom at the C6 position of the pyridine ring fundamentally alters the molecule's electronic and steric properties compared to the parent Nikethamide. The C6 position is a primary site for oxidation by Aldehyde Oxidase (AOX) and Cytochrome P450 enzymes.[1][2] Blocking this site ("Metabolic Blocking") often improves metabolic stability but may introduce new toxicity risks, particularly genotoxicity or unexpected reactive metabolite formation.[1][2]
Evaluation Logic Workflow
The following diagram illustrates the critical path for evaluating this compound, moving from chemical verification to biological safety.
Figure 1: Sequential evaluation workflow ensuring dose-setting accuracy and safety gating.
Physicochemical Profiling (Pre-Assay)
Before initiating biological assays, the lipophilicity shift caused by chlorination must be accounted for.[1][2] The chlorine substituent increases the partition coefficient (LogP), necessitating adjustments in solvent concentrations (DMSO) to prevent precipitation in aqueous cell media.[2]
| Property | Nikethamide (Parent) | 6-Chloro-N,N-diethylnicotinamide | Impact on Assay |
| LogP (Predicted) | ~0.3 | ~1.1 - 1.4 | Higher lipophilicity; requires careful DMSO controls.[1] |
| Solubility (Aq) | High | Moderate | Risk of precipitation >100 µM in media.[1][2] |
| pKa (Pyridine N) | ~3.5 | ~0.5 - 1.0 | Reduced basicity due to electron-withdrawing Cl.[1] |
Cytotoxicity Assessment: MTT Viability Assay
Objective: Determine the IC50 (half-maximal inhibitory concentration) to establish non-toxic dose ranges for subsequent genotoxicity and metabolic studies. Cell Line: HepG2 (Human liver carcinoma) is recommended due to its metabolic competence, relevant for pyridine derivatives.[1][2]
Protocol: 96-Well MTT Assay
-
Seeding: Plate HepG2 cells at
cells/well in 100 µL DMEM (+10% FBS). Incubate for 24h at 37°C, 5% CO₂. -
Compound Preparation:
-
Treatment: Aspirate media. Add 100 µL of compound dilutions (Range: 0.1 µM to 500 µM). Include:
-
Incubation: Incubate for 48 hours.
-
Readout:
Data Analysis:
Calculate % Viability =
Genotoxicity Screening: Ames Test (OECD 471)[1][2][3]
Objective: Halogenated pyridines carry a structural alert for genotoxicity (nucleophilic displacement of the halogen).[2] The Bacterial Reverse Mutation Assay is mandatory.[1]
Strains:
-
S. typhimuriumTA100 : Detects base-pair substitutions (critical for electrophilic halogenated sites).[1][2]
Protocol Summary (Plate Incorporation)
-
Metabolic Activation: Prepare S9 mix (Rat liver post-mitochondrial supernatant induced with Aroclor 1254) to simulate mammalian metabolism.
-
Dosing: Test 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ).
-
Plating:
-
Incubation: 48–72 hours at 37°C.
-
Scoring: Count revertant colonies manually or via automated counter.
Interpretation: A mutagenic response is defined as a dose-dependent increase in revertants
Metabolic Stability: Microsomal Stability Assay
Objective: Verify if the 6-Chloro substitution successfully blocks metabolic clearance compared to Nikethamide. System: Pooled Human Liver Microsomes (HLM).[1][2]
Mechanism of Action Visualization
The following diagram details the metabolic blocking hypothesis being tested.
Figure 2: The 6-Chloro substituent prevents formation of the 6-pyridone metabolite, theoretically enhancing stability.[1]
Detailed Protocol
-
Reaction Mixture:
-
Pre-incubation: 5 minutes at 37°C to equilibrate.
-
Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Remove aliquots at
minutes. -
Quenching: Immediately add aliquot to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
Data Interpretation & Reference Values
The following table provides a template for interpreting the generated data against industry standards.
| Assay | Metric | 6-Chloro-Analog Target | Interpretation |
| Cytotoxicity | IC50 (HepG2) | Low cytotoxicity is required for drug candidates.[1] If IC50 < 10 µM, it is flagged as toxic.[1][2] | |
| Ames Test | Revertant Ratio | Positive result indicates mutagenic impurity; requires control to ppm levels (ICH M7).[1][2] | |
| Stability | Nikethamide | ||
| Solubility | Kinetic Sol. | If < 10 µM, formulation challenges are imminent.[1][2] |
References
-
OECD Guidelines for the Testing of Chemicals. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing.[1][2] Link
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link
-
Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Standard reference for Microsomal Stability Protocols).
-
Dalvie, D. et al. (2002).[1][2] Assessment of metabolic stability in drug discovery: General guidance and specific protocols. Xenobiotica, 32(11).[1][2] Link
